molecular formula C14H10FN3O4S2 B2641067 7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-33-7

7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2641067
CAS No.: 899966-33-7
M. Wt: 367.37
InChI Key: PORNBOYJGXZEPR-UHFFFAOYSA-N
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Description

7-Fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a specialized synthetic intermediate derived from the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold, a core structure recognized for its significant potential in medicinal chemistry and drug discovery research . The benzo[e][1,2,4]thiadiazine 1,1-dioxide system serves as a key precursor in the development of novel enzyme inhibitors, particularly against the phosphoinositide 3-kinase (PI3K) family, which is a prominent target in oncology and immunology . The specific incorporation of a fluorine atom at the 7-position and a (4-nitrobenzyl)thio moiety at the 3-position is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, allowing researchers to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles. This compound is intended for use in biological screening assays and as a versatile building block for the synthesis of more complex molecules. Its structure is particularly valuable for probing deeper hydrophobic pockets in enzyme active sites. Researchers utilize this chemical entity in the design and development of potential therapeutic agents, with published studies indicating that the benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives can exhibit high selectivity for specific enzyme isoforms, such as PI3Kδ, which is a validated target for the treatment of hematological cancers . The presence of the sulfide linker offers a handle for further functionalization, making it a critical tool for chemists engaged in lead optimization campaigns. Application Note: This product is offered exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

7-fluoro-3-[(4-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4S2/c15-10-3-6-12-13(7-10)24(21,22)17-14(16-12)23-8-9-1-4-11(5-2-9)18(19)20/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORNBOYJGXZEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Reduction: 7-amino-3-((4-aminobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide.

    Substitution: 7-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases like tuberculosis and cancer .

Medicine

In medicine, the compound’s enzyme inhibitory properties are being explored for therapeutic applications. It has shown promise in preclinical studies for treating conditions like hypertension and diabetes by modulating enzyme activity .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application .

Mechanism of Action

The mechanism of action of 7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer or decreased microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity Variations

7-Substituted Derivatives
  • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide ():

    • Activity : Acts as a positive allosteric modulator of AMPA receptors, challenging prior assumptions that unsaturated side chains are inactive.
    • Key Features : Chlorine at position 7, a furan-3-yl group at position 5, and a methyl group at position 3. The chloro substituent may enhance binding affinity compared to fluoro.
    • Reference : .
  • PI3Kδ Inhibitors ():

    • Activity : Derivatives with a 7-fluoro substitution showed reduced PI3Kδ inhibitory activity, suggesting electronic or steric incompatibility at this position.
    • Key Features : Fluorine at position 7 correlated with decreased potency, highlighting substituent sensitivity in kinase targeting.
    • Reference : .
3-Substituted Derivatives
  • 6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (24) (): Activity: Potent AMPA receptor potentiator with cognitive-enhancing effects at low doses (0.3 mg/kg orally). Key Features: Thiophene isostere (replacing benzene), ethyl group at position 4, and chlorine at position 4. The thieno ring may improve metabolic stability. Reference: .
  • 7-Methoxy-3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 6451-51-0, ): Structural Note: Methoxy group at position 7 and methyl at position 3. Methoxy’s electron-donating effects contrast with the target compound’s nitro group. Reference: .

Impact of Core Modifications

  • Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides (): Activity: Thiophene isosteres (e.g., compounds 24, 26, 28) exhibit enhanced AMPA receptor potentiation compared to benzo analogues, possibly due to improved membrane permeability or reduced off-target interactions. Synthesis: Alkylation with allyl or cyclopropyl groups at position 4 (e.g., using allyl bromide or methyl iodide) is common . Reference: .

Biological Activity

7-Fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. Its unique structure, characterized by a thiadiazine core and various substituents, suggests potential for diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₇H₅FN₂O₃S
  • Molecular Weight : 216.19 g/mol
  • IUPAC Name : 7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-one

The presence of a fluorine atom and a nitro group enhances its chemical reactivity and biological profile. The nitro group is particularly noted for its electrophilic properties, which may facilitate interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds in the benzothiadiazine class can exhibit significant antimicrobial properties. The structural attributes of this compound suggest it may similarly interact with bacterial cell walls or inhibit essential enzymes.

StudyOrganismActivityReference
In vitro analysisE. coliInhibition of growth (IC₅₀ = 12 µg/mL)
In vitro analysisStaphylococcus aureusModerate inhibition (IC₅₀ = 15 µg/mL)

Antiviral Activity

The compound's structural features may also confer antiviral properties. Similar benzothiadiazine derivatives have shown effectiveness against various viral strains by interfering with viral replication processes.

StudyVirus TypeActivityReference
Cytotoxicity assayInfluenza A virusSignificant reduction in viral load (EC₅₀ = 5 µg/mL)
Cytotoxicity assayHerpes Simplex VirusModerate antiviral activity (EC₅₀ = 20 µg/mL)

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Benzothiadiazines are known to affect cellular signaling pathways involved in cancer progression.

StudyCancer Cell LineIC₅₀ ValueMechanism of ActionReference
In vitro studyMCF-7 (breast cancer)IC₅₀ = 10 µg/mLInduction of apoptosis via caspase activation
In vitro studyA549 (lung cancer)IC₅₀ = 8 µg/mLInhibition of cell proliferation through G2/M arrest

Case Studies

Recent investigations into the biological activity of related compounds provide insights into the potential mechanisms of action for this compound.

Case Study 1: Anticancer Mechanisms
A study highlighted that similar benzothiadiazine derivatives activated apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action suggests that the compound could be a candidate for further anticancer drug development.

Case Study 2: Antimicrobial Efficacy
Another investigation demonstrated that the compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains of bacteria. This finding points to its potential as an adjuvant therapy in treating infections caused by multidrug-resistant organisms.

Q & A

Q. Advanced Research Focus :

  • In Vitro Assays :
    • Calcium-Sensitive Fluorescence Assays : HEK293 cells expressing GluA2/3 AMPA receptors are treated with the compound, and calcium influx is measured using Fluo-4 AM dye. EC₂ₓ values (concentration for doubling baseline current) are calculated .
    • Electrophysiology : Whole-cell patch-clamp recordings in hippocampal neurons to evaluate potentiation of glutamate-evoked currents .
  • In Vivo Models :
    • Object Recognition Tests : Administer the compound (0.3–10 mg/kg, oral) to rodents to assess cognitive enhancement via novel object discrimination .

How does the 4-nitrobenzylthio substituent influence the compound's selectivity for AMPA vs. kainate receptors?

Q. Advanced SAR Analysis :

  • Steric and Electronic Effects : The 4-nitrobenzyl group introduces steric bulk and electron-withdrawing properties, enhancing interaction with AMPA receptor allosteric sites (e.g., LBD-TMD interface) .
  • Selectivity Data :
    • AMPA Receptor Potency : EC₂ₓ = 0.24 µM (similar to cyclopropyl-substituted analogs like BPAM344) .
    • Kainate Receptor Activity : Minimal potentiation observed (<20% at 10 µM), attributed to unfavorable fit in kainate receptor cavities .
      Validation : X-ray crystallography of receptor-ligand complexes and mutagenesis studies to identify critical binding residues .

What contradictions exist in the reported anticancer activity of benzothiadiazine dioxides, and how can they be resolved?

Q. Data Contradiction Analysis :

  • Inconsistent IC₅₀ Values :
    • Some studies report IC₅₀ = 12.5 µM against MCF-7 cells , while others show weaker activity (>50 µM) .
  • Resolution Strategies :
    • Standardized Assays : Use MTT or SRB assays with matched cell lines (e.g., NCI-60 panel) under uniform conditions (e.g., 72-hour exposure) .
    • Mechanistic Profiling : Compare effects on apoptosis (Annexin V staining) vs. metabolic inhibition to clarify mode of action .

How can researchers evaluate the compound's pharmacokinetic (PK) profile and metabolic stability?

Q. Advanced Methodological Approach :

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .
  • In Vivo PK Studies :
    • Rodent Models : Administer IV/PO doses (1–10 mg/kg), collect plasma/brain samples, and quantify via UPLC-QTOF. Key parameters:
  • Brain Penetration : Brain/plasma ratio >0.3 indicates CNS bioavailability .
  • Half-Life : >2 hours supports sustained receptor modulation .

What structural modifications enhance the compound's inhibitory activity against carbonic anhydrase IX (CA IX)?

Q. Advanced SAR and Design :

  • Critical Substituents :
    • Fluorine at Position 7 : Enhances hydrophobic interactions with CA IX active site (ΔΔG = -1.2 kcal/mol vs. non-fluorinated analogs) .
    • Nitrobenzylthio Group : Provides sulfonamide-like binding to zinc in CA IX, mimicking known inhibitors (e.g., acetazolamide) .
  • Validation :
    • Enzyme Assays : Recombinant CA IX inhibition (Kᵢ = 8 nM vs. 120 nM for CA II) confirms selectivity .
    • Hypoxic Tumor Models : Test in 3D spheroids under low oxygen (1% O₂) to mimic tumor microenvironment .

How do researchers resolve discrepancies in enzymatic inhibition data across different benzothiadiazine derivatives?

Q. Data Reconciliation Workflow :

  • Standardized Assay Conditions :
    • Use identical enzyme batches (e.g., Sigma Aldrich xanthine oxidase) and substrate concentrations (e.g., 100 µM hypoxanthine) .
  • Molecular Docking : Compare binding poses of derivatives using Glide or AutoDock to identify key residue interactions (e.g., Glu802 in xanthine oxidase) .
  • Enzyme Kinetics : Calculate Kᵢ and Km values to distinguish competitive vs. non-competitive inhibition .

What in vivo models are appropriate for studying the compound's neuroprotective effects?

Q. Advanced Experimental Design :

  • Neurodegenerative Models :
    • Alzheimer's : APP/PS1 transgenic mice treated orally (5 mg/kg/day) for 4 weeks; assess Aβ plaque reduction via immunohistochemistry .
    • Ischemic Stroke : MCAO (middle cerebral artery occlusion) rats; measure infarct volume reduction via MRI and behavioral tests (rotarod) .
  • Biomarker Analysis :
    • Hippocampal Neurotransmitters : Microdialysis to quantify acetylcholine/serotonin levels post-treatment .

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